7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile
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Overview
Description
7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile is a chemical compound characterized by its bromine and nitrile functional groups attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with heptanenitrile under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with continuous monitoring of reaction parameters. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromate or bromide ions.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Bromate or bromide ions.
Reduction: Primary amines.
Substitution: Various substituted triazoles.
Scientific Research Applications
7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism by which 7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile exerts its effects depends on its molecular targets and pathways. The bromine atoms and the nitrile group can interact with various biological targets, leading to different biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Similar structure but lacks the heptanenitrile group.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring but different functional groups.
4,5-Dicyano-1,2,3-triazole: Another triazole derivative with different substituents.
Uniqueness: 7-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)heptanenitrile is unique due to its combination of bromine atoms and the nitrile group attached to the triazole ring. This combination provides distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
7-(3,5-dibromo-1,2,4-triazol-1-yl)heptanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2N4/c10-8-13-9(11)15(14-8)7-5-3-1-2-4-6-12/h1-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUSKFGUWNBINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN1C(=NC(=N1)Br)Br)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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